molecular formula C7H7N3OS2 B3008262 5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 750607-36-4

5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B3008262
CAS No.: 750607-36-4
M. Wt: 213.27
InChI Key: YFTYXTRGMJHWGD-UHFFFAOYSA-N
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Description

5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol is a bi-heterocyclic compound featuring a thiazole ring fused to a 1,3,4-oxadiazole scaffold. Its synthesis involves reacting 2-(2-arylthiazol-4-yl)acetohydrazide with carbon disulfide (CS₂) and potassium hydroxide (KOH) in aqueous ethanol, followed by cyclization . Key applications include antimicrobial activity against bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans), with inhibition zones comparable to chloramphenicol and nystatin in disc diffusion assays .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2-methyl-1,3-thiazol-4-yl)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS2/c1-4-8-5(3-13-4)2-6-9-10-7(12)11-6/h3H,2H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTYXTRGMJHWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC2=NNC(=S)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. The thiazole and oxadiazole moieties in its structure contribute to its pharmacological potential. This article reviews the biological activity of this compound based on recent studies and findings.

Synthesis

The synthesis of this compound involves the reaction of thiazole derivatives with hydrazine and carbon disulfide under basic conditions. The resulting compounds have been evaluated for their biological activities, particularly antimicrobial properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit potent antimicrobial properties. For instance, a study reported the synthesis and screening of various thiazole-substituted 1,3,4-oxadiazole derivatives, which showed effective antibacterial and antifungal activities against several pathogens including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole-Oxadiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
5aStaphylococcus aureus1550
5bEscherichia coli1275
5cCandida albicans10100

The results indicate that compounds with specific substitutions on the thiazole ring enhance antimicrobial activity compared to those with free thiol groups .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. The presence of the thiazole moiety is crucial for cytotoxicity against various cancer cell lines. For example, compounds similar to this compound have shown promising results against human glioblastoma and melanoma cell lines .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
5dU251 (Glioblastoma)15
5eWM793 (Melanoma)20

Case Studies

A notable case study involved the evaluation of a series of oxadiazole derivatives where the compound exhibited significant activity against resistant strains of Mycobacterium tuberculosis. The compound demonstrated a long half-life and good metabolic stability, indicating its potential as an antitubercular agent .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the primary applications of this compound lies in its antimicrobial properties . Studies have shown that derivatives of oxadiazole exhibit varying degrees of activity against bacteria and fungi. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Aspergillus niger . The presence of the thiazole moiety enhances the biological activity, making it a promising candidate for developing new antimicrobial agents.

Enzyme Inhibition
Research indicates that oxadiazole derivatives can act as enzyme inhibitors. Specifically, compounds similar to 5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol have shown efficacy against enzymes like acetylcholinesterase and lipoxygenase . These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and inflammation.

Anticancer Properties

Recent studies highlight the anticancer potential of oxadiazole derivatives. Compounds in this class have been tested against multiple cancer cell lines, showing significant cytotoxic effects. For example, certain 2,5-disubstituted oxadiazoles demonstrated potent activity against leukemia and breast cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as NF-kB .

Agricultural Applications

Pesticidal Activity
The compound also shows promise in agricultural applications as a pesticide . Research has indicated that oxadiazole derivatives possess herbicidal and fungicidal properties, making them suitable for developing new agrochemicals . Their effectiveness against plant pathogens can help in managing crop diseases, thus enhancing agricultural productivity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated various oxadiazole derivatives for their antimicrobial activity. The results indicated that modifications at specific positions on the oxadiazole ring significantly impacted their efficacy against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, several oxadiazole derivatives were tested against multiple cancer cell lines. The findings revealed that specific substitutions on the oxadiazole ring led to enhanced cytotoxicity against breast cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Structural analogs of this compound typically vary in substituents on the thiazole or oxadiazole rings. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol (Target) C₈H₈N₄OS₂ 240.30 Not Reported 2-Methylthiazole, oxadiazole-thiol
5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol C₇H₇N₅OS₂ 241.29 134–178 2-Aminothiazole, oxadiazole-thiol
5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol C₁₀H₁₀N₂O₂S 222.26 Not Reported 3-Methoxyphenyl, oxadiazole-thiol
5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol C₈H₉BrN₄OS 297.15 Not Reported Bromopyrazole, oxadiazole-thiol
5-[(Naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole-2-thiol (B3) C₁₃H₁₀N₂O₂S 258.30 Not Reported Naphthyloxy, oxadiazole-thiol

Key Observations :

  • Aryl substitutions (e.g., 3-methoxyphenyl, naphthyloxy) alter hydrophobicity and electronic effects, impacting receptor interactions .
Table 2: Antimicrobial Activity of Selected Analogs
Compound Name Antibacterial Activity (Zone Inhibition, mm) Antifungal Activity (Zone Inhibition, mm) Additional Activities
Target Compound 18–22 (vs. S. aureus) 16–19 (vs. C. albicans) Not Reported
5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol Derivatives 15–24 14–21 Urease inhibition (IC₅₀: 8–32 µM)
5-[(Naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole-2-thiol (B3) Not Tested Not Tested Anti-inflammatory (IL-6 docking)
Triazole Analogs (1,2,4-triazole-thiol derivatives) 12–20 10–18 Moderate antifungal activity

Key Findings :

  • The 2-methylthiazole derivative exhibits broad-spectrum antimicrobial activity, outperforming triazole analogs in potency .
  • 2-Amino-thiazole derivatives () show dual antimicrobial and urease inhibition, suggesting multitarget mechanisms .

Structure-Activity Relationship (SAR) Insights

  • Thiazole Modifications: Methyl or amino groups at the thiazole 2-position enhance antimicrobial activity compared to unsubstituted thiazoles .
  • Oxadiazole Flexibility : The oxadiazole-thiol moiety is critical for hydrogen bonding with microbial enzymes (e.g., bacterial dihydrofolate reductase) .
  • Aryl Substituents : Electron-withdrawing groups (e.g., bromine) improve metabolic stability, while methoxy groups enhance membrane permeability .

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for 5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazides or nucleophilic substitution reactions. For example, intermediates like 2-methylthiazole-4-carbaldehyde are reacted with thiosemicarbazide derivatives under reflux with POCl₃ as a catalyst. Key steps include monitoring reaction progress via TLC and isolating products by precipitation with ice-cold water followed by recrystallization (methanol/water mixtures are common solvents). Yield optimization requires precise control of temperature (e.g., 90°C for cyclization) and stoichiometric ratios of reactants .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H-NMR : Identifies proton environments, e.g., aromatic protons in the thiazole ring (δ 7.2–7.8 ppm) and thiol protons (δ ~10 ppm) .
  • IR Spectroscopy : Confirms functional groups, such as C=N (1600–1650 cm⁻¹) and S-H (2550–2600 cm⁻¹) .
  • Elemental Analysis : Validates purity (>95%) and molecular formula consistency .
  • Mass Spectrometry : Detects molecular ion peaks (e.g., m/z 305 [M+1] for structurally similar oxadiazole-thiol derivatives) .

Q. How is the antibacterial activity of this compound evaluated in vitro?

  • Methodological Answer : Standard protocols include the agar diffusion method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) is determined via serial dilution in nutrient broth. Activity is correlated with the compound’s ability to disrupt bacterial membrane integrity or inhibit enzymes like dihydrofolate reductase .

Advanced Research Questions

Q. What computational strategies are used to predict the reactivity of the thiol group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model thiol group interactions with electrophiles. Reaction path searches using quantum chemical simulations (e.g., Gaussian 16) identify transition states and activation energies for nucleophilic substitution or oxidation reactions .

Q. How can conflicting spectral data (e.g., NMR vs. IR) for this compound be resolved?

  • Methodological Answer : Cross-validate with advanced techniques:

  • 2D-NMR (COSY, HSQC) : Resolves overlapping proton signals in aromatic regions .
  • X-ray Crystallography : Provides definitive structural confirmation (e.g., bond angles and dihedral angles for the oxadiazole-thiazole scaffold) .
  • Dynamic NMR Studies : Detect tautomeric equilibria (e.g., thiol ↔ thione) that may cause spectral inconsistencies .

Q. What bioconjugation strategies are applicable for modifying the thiol group to enhance bioavailability?

  • Methodological Answer : Site-selective alkylation or acylation reactions are performed under mild alkaline conditions (pH 8–9). For example, reacting the thiol with sodium monochloroacetate yields S-alkylated derivatives, which are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How does molecular docking elucidate its mechanism of enzyme inhibition?

  • Methodological Answer : Docking simulations (AutoDock Vina) model interactions with target enzymes (e.g., thymidylate synthase). Key parameters include binding affinity (ΔG), hydrogen bonding with active-site residues (e.g., Asp218), and hydrophobic contacts with the thiazole-methyl group .

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